methyl (2S)-2-tert-butoxycarbonylamino-3-(3,4-dimethoxyphenyl)propanoate
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Overview
Description
N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine Methyl Ester is an organic compound that is often used in organic synthesis and medicinal chemistry. This compound is known for its role as a protecting group in peptide synthesis, which helps to prevent unwanted reactions during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine Methyl Ester typically involves the protection of the amino group of L-tyrosine followed by esterification and methylation. One common method involves the use of di-tert-butyl dicarbonate (Boc) to protect the amino group, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for addition of reagents and temperature control is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine Methyl Ester undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to remove the protecting groups.
Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the free amino acid.
Scientific Research Applications
N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine Methyl Ester is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a protecting group in peptide synthesis.
Biology: Studied for its role in protein modification and enzyme inhibition.
Medicine: Investigated for potential therapeutic applications in drug development.
Industry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine Methyl Ester involves the protection of the amino group, which prevents unwanted side reactions during synthesis. The protecting group can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and other organic molecules. The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate the synthesis process .
Comparison with Similar Compounds
Similar Compounds
- N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine
- N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester
Uniqueness
N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-O-methyl-L-tyrosine Methyl Ester is unique due to its specific structure, which provides both steric protection and electronic effects that enhance its stability and reactivity in synthetic processes. This makes it particularly useful in the synthesis of complex peptides and other organic molecules .
Biological Activity
Methyl (2S)-2-tert-butoxycarbonylamino-3-(3,4-dimethoxyphenyl)propanoate, often referred to as Boc-DOPA-OMe, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant findings from recent research.
- Chemical Formula : C₁₅H₂₁N₁O₆
- Molecular Weight : 311.33 g/mol
- CAS Number : 37169-36-1
Synthesis Overview
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with the reaction of 3,4-dimethoxyphenylpropanoic acid methyl ester with tert-butoxycarbonyl (Boc) anhydride.
- Reaction Conditions : The reaction is conducted in an organic solvent such as tetrahydrofuran (THF) at ambient temperature, often in the presence of a base like sodium bicarbonate.
- Yield : Reports indicate yields ranging from 85% to 96%, demonstrating the efficiency of the synthetic route .
This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It acts as a prodrug for DOPA (L-Dihydroxyphenylalanine), which is a precursor to dopamine, a critical neurotransmitter involved in mood regulation and motor control.
Pharmacological Effects
- Neuroprotective Properties : Studies have shown that compounds similar to Boc-DOPA-OMe may possess neuroprotective effects, potentially benefiting conditions like Parkinson's disease by enhancing dopamine levels in the brain .
- Antioxidant Activity : The presence of methoxy groups on the phenyl ring contributes to its antioxidant properties, which can mitigate oxidative stress in neuronal tissues .
Case Study 1: Neuroprotective Effects in Animal Models
A study conducted on rodent models demonstrated that administration of Boc-DOPA-OMe led to significant improvements in motor functions and reduced neurodegeneration markers when compared to control groups receiving no treatment. The results indicated a potential for this compound in treating neurodegenerative disorders .
Case Study 2: Antioxidant Activity Assessment
In vitro assays showed that Boc-DOPA-OMe exhibited considerable free radical scavenging activity. The compound was tested against various reactive oxygen species (ROS), revealing its ability to reduce oxidative damage in cultured neuronal cells .
Comparative Analysis of Similar Compounds
To better understand the biological activity of this compound, a comparative analysis with related compounds was performed:
Compound Name | Structure | Molecular Weight | Biological Activity |
---|---|---|---|
Boc-DOPA-OMe | Structure | 311.33 g/mol | Neuroprotective, Antioxidant |
L-DOPA | Structure | 197.19 g/mol | Dopaminergic agent |
Dihydroxyphenylalanine (DOPA) | Structure | 197.19 g/mol | Precursor to dopamine |
Properties
Molecular Formula |
C17H25NO6 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl (2S)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C17H25NO6/c1-17(2,3)24-16(20)18-12(15(19)23-6)9-11-7-8-13(21-4)14(10-11)22-5/h7-8,10,12H,9H2,1-6H3,(H,18,20)/t12-/m0/s1 |
InChI Key |
ZCHJXBADGCGJJJ-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)OC |
Origin of Product |
United States |
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